Daturataturin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as Daturataturin A , has the molecular formula C34H48O10 . It is a complex organic molecule with a molecular weight of 616.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a steroidal core structure, a glucopyranosyloxy group, and a delta-lactone ring . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical and Chemical Properties Analysis
The compound has a molecular weight of 616.7 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Atmospheric Impact of Lactones
Research on the atmospheric impact and trends in furan reactivity of various lactones indicates that these compounds, which include cyclic esters of hydroxycarboxylic acids, are interesting biofuel candidates. They are made from cellulosic biomass and have favorable properties for distribution and use. This study provides insights into the reactions of specific lactones with atmospheric agents, highlighting the environmental implications of using such compounds as biofuels (Ausmeel et al., 2017).
Biocatalytic Cascades for Hydroxy Acids and Lactones
A review summarizing artificial cascades leading to hydroxy acids, amino acids, and lactones over the last decade shows the importance of these compounds as building blocks and intermediates for various target molecules. These cascades utilize renewables and compounds from fossil resources, providing inspiration for new cascade designs and sophisticated product developments (Schrittwieser et al., 2018).
Anti-ulcer Activity of Glycyrrhetic, Oleanolic, and Ursolic Acids
Structural changes to glycyrrhetic, oleanolic, and ursolic acids and their influence on anti-ulcer activity have been reviewed. This research sheds light on the potential therapeutic applications of these compounds, which are structurally related to lactones, in treating ulcers and other gastrointestinal disorders (Farina et al., 1998).
Lactones in Polymerization
The application of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, including lactones, has been explored. This research highlights the potential of lactones in the synthesis of polymers, offering controlled polymerization processes that are significant for materials science and engineering (Duda et al., 2005).
Mechanism of Action
Daturataturin A, also known as (22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone, is a withanolide compound that has been found to have significant therapeutic effects .
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This pathway plays a crucial role in lipid metabolism and inflammation, making it a key target in the treatment of psoriasis .
Mode of Action
This compound interacts with its targets by inhibiting hyperproliferation, promoting apoptosis, decreasing the release of pro-inflammatory cytokines, downregulating keratin expression, and improving lipid metabolism . These actions are achieved through the regulation of the PPAR signaling pathway .
Biochemical Pathways
The PPAR signaling pathway is the primary biochemical pathway affected by this compound . By regulating this pathway, this compound can ameliorate the lipid metabolism of psoriasis . It also negatively regulates inflammation through the activation of autophagy .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of hyperproliferation, promotion of apoptosis, decrease in the release of pro-inflammatory cytokines, downregulation of keratin expression, and improvement of lipid metabolism . These effects contribute to its potential anti-psoriasis effects .
Action Environment
The action of this compound is influenced by the environment of the cells it interacts with. For instance, in the study, a psoriasis-like keratinocytes model was established by stimulating HaCaT cells with M5 cocktail cytokines . The effects and mechanisms of this compound on psoriasis were evaluated in this in vitro environment .
Biochemical Analysis
Biochemical Properties
Daturataturin A has been found to interact with various biomolecules in the body. It has been reported to regulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This interaction plays a crucial role in its biochemical reactions, particularly in lipid metabolism .
Cellular Effects
In cellular processes, this compound has been found to inhibit hyperproliferation, promote apoptosis, decrease the release of pro-inflammatory cytokines, and downregulate keratin expression . It also improves lipid metabolism in HaCaT cells, a human keratinocyte cell line .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the PI3K-Akt-mTOR signaling pathway , which is involved in cell proliferation and survival. Additionally, it regulates the PPAR signaling pathway, influencing lipid metabolism .
Dosage Effects in Animal Models
It has been administered orally at a dosage of 20 mg/kg in rats for the study of its metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation or methylation metabolism, and its phase II metabolism involves glucuronidation or sulfation .
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXDMSFPWCORTF-UWOSJZGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.